

Spectroscopic Analysis of 2-Methyl-n-propyl-1propanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-n-propyl-1-propanamine

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Methyl-n-propyl-1-propanamine**, also known as (2-Methylpropyl)(propyl)amine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this secondary amine, along with the experimental protocols used for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **2-Methyl-n-propyl-1-propanamine** is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.5 - 2.7	Triplet	2H	N-CH ₂ (propyl group)
~2.4 - 2.6	Doublet	2H	N-CH ₂ (isobutyl group)
~1.7 - 1.9	Multiplet	1H	CH (isobutyl group)
~1.4 - 1.6	Sextet	2Н	CH ₂ (propyl group)
~0.9	Triplet	ЗН	CH₃ (propyl group)
~0.85	Doublet	6H	2 x CH₃ (isobutyl group)
~1.0 - 1.5	Broad Singlet	1H	N-H

¹³C NMR

Chemical Shift (ppm)	Assignment	
~59.0	N-CH₂ (isobutyl group)	
~51.0	N-CH₂ (propyl group)	
~28.0	CH (isobutyl group)	
~23.0	CH ₂ (propyl group)	
~20.0	2 x CH₃ (isobutyl group)	
~11.0	CH₃ (propyl group)	

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
~3300 - 3500	Weak, Sharp	N-H Stretch
~2960, 2870	Strong	C-H Stretch (Aliphatic)
~1465	Medium	C-H Bend (CH ₂ , CH ₃)
~1385, 1365	Medium	C-H Bend (gem-dimethyl)
~1130	Medium	C-N Stretch

Mass Spectrometry (MS)

m/z	Relative Abundance	Proposed Fragment
115	Moderate	[M]+ (Molecular Ion)
100	Moderate	[M - CH ₃] ⁺
72	High	[CH3CH2CH2NHCH2]+
58	High	[CH(CH ₃) ₂ CH ₂ NH] ⁺
44	High	[CH3CH2CH2NH]+
43	High	[CH(CH ₃) ₂] ⁺
41	Moderate	[C ₃ H ₅] ⁺
30	High	[CH ₂ NH ₂]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **2-Methyl-n-propyl-1-propanamine** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).



¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay (2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: A small drop of neat **2-Methyl-n-propyl-1-propanamine** is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

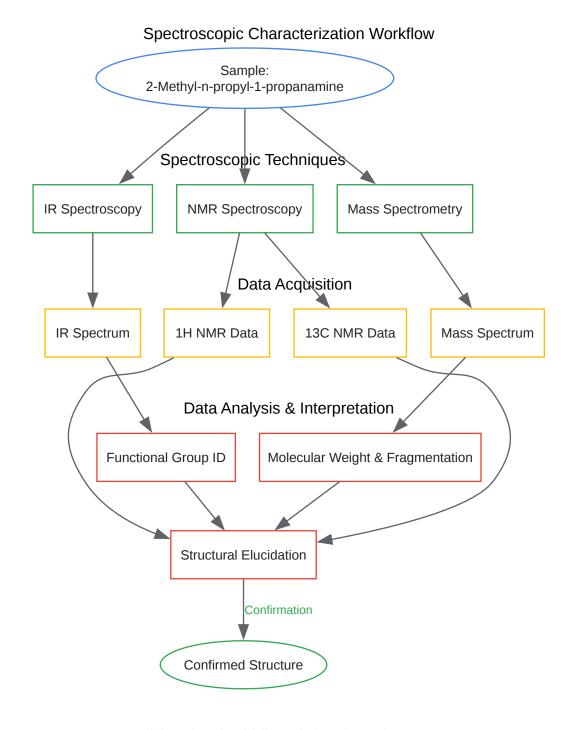
Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of **2-Methyl-n-propyl-1-propanamine** using the described spectroscopic techniques.





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Caption: Workflow for Spectroscopic Analysis.

• To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-n-propyl-1-propanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596598#spectroscopic-data-nmr-ir-mass-spec-of-2-methyl-n-propyl-1-propanamine]



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